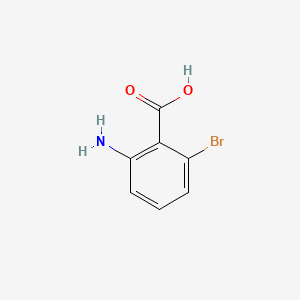

2-Amino-6-bromobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQPROAXWQCNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441750 | |

| Record name | 2-Amino-6-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-48-1 | |

| Record name | 2-Amino-6-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-bromobenzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of this compound (CAS No. 20776-48-1), a key aromatic building block in synthetic and medicinal chemistry. This document moves beyond a simple recitation of data points to offer a field-proven perspective on the practical implications of these properties. It includes detailed, validated protocols for the experimental verification of its physical characteristics, ensuring that researchers can confidently handle, purify, and utilize this compound. The guide is structured to provide not just data, but a causal understanding of how the molecular structure—featuring vicinal amino and carboxylic acid groups alongside a sterically hindering bromine atom—dictates its behavior in a laboratory setting.

This compound, also known as 6-bromoanthranilic acid, is a substituted benzoic acid. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the aromatic ring makes it a versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine substituents, combined with significant steric hindrance, governs its reactivity, solubility, and other core physical properties.

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Bromoanthranilic acid, 3-Bromo-2-carboxyaniline | [1] |

| CAS Number | 20776-48-1 | [2] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [3][4] |

| Chemical Structure | (Structure rendered based on IUPAC name) | |

| InChI Key | BNQPROAXWQCNKO-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. It possesses both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group), suggesting the potential for strong intermolecular interactions. However, the bulky bromine atom ortho to the amino group can introduce steric effects that may modulate these interactions compared to other aminobenzoic acid isomers.

| Property | Value / Description | Significance & Experimental Context | Source(s) |

| Appearance | White to yellow or brown crystalline solid/powder. | The color variation often indicates the presence of minor oxidized impurities. A purification step, such as recrystallization, is recommended for color-sensitive applications. | [3][5] |

| Melting Point | 136 °C | This relatively sharp melting point suggests a well-defined crystalline structure. It is a critical parameter for purity assessment; impurities typically depress and broaden the melting range. | [2] |

| Density | ~1.794 g/cm³ (Predicted) | This value is useful for packaging and shipping calculations but has limited application in routine synthetic work. | |

| Solubility | No quantitative data is readily available in the literature. | Based on its structure, it is expected to have low solubility in water and non-polar solvents (e.g., hexanes) but should be soluble in polar organic solvents like ethanol, methanol, DMSO, and ethyl acetate, particularly with heating. The acidic and basic functional groups suggest its solubility will be highly pH-dependent. | |

| pKa | No experimental data is readily available. | The pKa of the carboxylic acid is expected to be influenced by the adjacent amino and bromo groups. It is likely to be in the range of other aminobenzoic acids (approx. 2-5). This value is critical for designing extraction and purification protocols based on pH adjustment. |

Spectral and Spectroscopic Analysis

While comprehensive experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectral features. These predictions are essential for reaction monitoring and structural confirmation.

Mass Spectrometry

-

Expected M⁺ Peak: A successful analysis will show a distinctive doublet for the molecular ion (M⁺) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). Expect to see peaks at m/z 215 and 217, with nearly equal intensity.

-

Exact Mass: 214.95819 Da.[1]

-

Fragmentation: A prominent fragment would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to ions at m/z 170 and 172.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the amino and carboxylic acid groups. Analysis of similar compounds suggests the following characteristic bands.[6][7][8]

-

~3400-3300 cm⁻¹ (N-H Stretching): Two distinct, sharp-to-medium bands are expected for the asymmetric and symmetric stretching of the primary amine.

-

~3300-2500 cm⁻¹ (O-H Stretching): A very broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group, often overlapping with C-H stretches.

-

~1700-1660 cm⁻¹ (C=O Stretching): A strong, sharp absorption for the carboxylic acid carbonyl group. Intramolecular hydrogen bonding with the adjacent amino group may shift this peak to a lower wavenumber compared to benzoic acid itself.

-

~1620-1580 cm⁻¹ (N-H Bending & C=C Stretching): The scissoring vibration of the NH₂ group and aromatic ring stretches appear in this region.

-

~1300-1200 cm⁻¹ (C-O Stretching): Associated with the carboxylic acid.

-

~700-550 cm⁻¹ (C-Br Stretching): A moderate to strong band in the fingerprint region confirms the presence of the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted spectra based on established chemical shift theory. Experimental verification is required.

-

¹H NMR (in DMSO-d₆):

-

~13.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). The chemical shift can be variable and the peak is often broad. It will exchange with D₂O.

-

~7.5-6.5 ppm (multiplets, 3H): The aromatic protons. Due to the substitution pattern, they will form a complex splitting pattern. The proton between the Br and COOH groups will likely be the most downfield, while the proton ortho to the NH₂ group will be the most upfield.

-

~5.0-6.0 ppm (broad singlet, 2H): The protons of the amino group (NH₂). This signal is often broad due to quadrupole effects and hydrogen exchange. It will also exchange with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

~168-172 ppm: The carbonyl carbon of the carboxylic acid (C=O).

-

~150 ppm: The aromatic carbon bonded to the amino group (C-NH₂).

-

~110-140 ppm: The remaining four aromatic carbons. The carbon bonded to the bromine (C-Br) would appear in the more upfield portion of this range.

-

The presence of 6 distinct signals for the aromatic carbons is expected due to the lack of symmetry.

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[1]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[1] |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral, Inhaled) | GHS07 (Exclamation Mark) | H302/H332: Harmful if swallowed or if inhaled.[3] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] The compound may be light-sensitive, so storage in an amber vial or a dark location is recommended.

-

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a labeled container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Standardized Protocols for Physical Property Verification

The following protocols provide self-validating systems for confirming the physical properties of a supplied batch of this compound.

Protocol: Melting Point Determination

Causality: This protocol confirms the identity and purity of the compound. A pure substance has a sharp, defined melting point. Impurities will cause the melting point to be lower and the range over which it melts to be broader.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature well below its melting point (e.g., 50-60 °C) for several hours.

-

Loading: Finely crush a small amount of the dried sample. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Measurement (Rapid Scan): Heat the sample rapidly to get a preliminary, approximate melting point. Let the apparatus cool by at least 20 °C.

-

Measurement (Accurate Scan): Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂. For a pure sample, this range should be narrow (≤ 2 °C) and agree with the literature value.

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: This protocol establishes a practical solubility profile, which is critical for selecting appropriate solvents for reactions, extractions, and purifications (e.g., recrystallization, chromatography).

Methodology:

-

Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., Water, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Hexane, DMSO).

-

Solute Addition: Add approximately 10-20 mg of this compound to each test tube.

-

Room Temperature Test: Vigorously shake or vortex each tube for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all. Classify as "Soluble," "Slightly Soluble," or "Insoluble" at room temperature.

-

Hot Test: For tubes where the compound was not fully soluble, gently heat the mixture in a warm water bath.

-

Observation: Observe if the solid dissolves upon heating. Record the results.

-

Cooling Test: Allow any tubes that showed solubility upon heating to cool back to room temperature. Observe if a precipitate or crystals form, which is an excellent indicator for a potential recrystallization solvent system.

Caption: Workflow for Qualitative Solubility Assessment.

Protocol: Purification by Recrystallization

Causality: This is the most common method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.

Methodology:

-

Solvent Selection: Based on the solubility assessment, choose a suitable solvent or solvent pair. A mixed solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is often effective.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (the one in which it is more soluble) needed to fully dissolve the solid. Keep the solution at or near its boiling point.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal. Causality: This step must be done quickly and with hot equipment to prevent premature crystallization of the product in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. Confirm purity via melting point determination.

Caption: Workflow for Purification by Recrystallization.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are well-defined by its substituted aromatic structure. With a melting point of 136 °C, it exists as a stable, crystalline solid. Its predicted solubility in polar organic solvents and its characteristic spectral signatures provide researchers with the necessary parameters for its effective use in synthesis. The provided safety guidelines and experimental protocols for purification and property verification empower scientists to handle and utilize this compound with confidence and scientific rigor, ensuring reproducibility and success in their research and development endeavors.

References

- Supporting Information. (n.d.).

- Alachem Co., Ltd. (n.d.). This compound.

- IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.

- Solubility of Things. (n.d.). 2-Bromobenzoic acid.

- SpectraBase. (n.d.). 2-Amino-6-bromobenzothiazole 1H NMR Spectrum.

- Human Metabolome Database. (n.d.). 2-Aminobenzoic acid 13C NMR Spectrum.

- Human Metabolome Database. (n.d.). 2-Aminobenzoic acid 1H NMR Spectrum.

- PubChem. (n.d.). This compound.

- BenchChem. (2025). Solubility Profile of 5-Acetamido-2-bromobenzoic Acid in Organic Solvents: A Technical Guide.

- NIST. (n.d.). Benzoic acid, 2-amino-.

- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- PubMed. (2009). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

- 1. This compound | C7H6BrNO2 | CID 10560649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 20776-48-1 [sigmaaldrich.com]

- 4. 20776-48-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. ijtsrd.com [ijtsrd.com]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 20776-48-1 [chemicalbook.com]

2-Amino-6-bromobenzoic acid CAS number 20776-48-1

An In-depth Technical Guide to 2-Amino-6-bromobenzoic Acid: A Versatile Building Block in Modern Synthesis

Introduction

This compound, identified by CAS number 20776-48-1, is a trifunctional aromatic compound of significant interest to researchers in organic synthesis and drug discovery. Its molecular architecture, featuring an amino group, a carboxylic acid, and a bromine atom strategically positioned on a benzene ring, offers a powerful and versatile platform for chemical modification. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, designed for scientists and drug development professionals seeking to leverage this key intermediate in their research. The presence of these distinct functional groups allows for a diverse range of chemical transformations, making it an invaluable precursor for constructing complex molecular scaffolds, particularly in the synthesis of novel therapeutic agents aimed at treating bacterial infections and inflammatory conditions.[1][2]

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These characteristics govern its reactivity, solubility, handling requirements, and analytical profile.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| CAS Number | 20776-48-1 | [3][4][5] |

| Molecular Formula | C₇H₆BrNO₂ | [5][6][7] |

| Molecular Weight | 216.03 g/mol | [5][6][7] |

| Appearance | White to yellow to brown solid/powder | [3] |

| Purity | Typically ≥95% to 98%+ | [3][6] |

| Storage Temperature | Room Temperature | |

| IUPAC Name | This compound | [6][7] |

| SMILES | C1=CC(=C(C(=C1)Br)C(=O)O)N | [7] |

| InChI | 1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | [7] |

| InChIKey | BNQPROAXWQCNKO-UHFFFAOYSA-N | [7] |

Synthesis and Purification Protocols

The reliable synthesis and effective purification of starting materials are paramount for the success of subsequent multi-step synthetic campaigns. The protocols described here are designed to be self-validating, incorporating steps for in-process checks and leading to a high-purity final product.

Synthesis from 4-Bromoindoline-2,3-dione

A common and efficient laboratory-scale synthesis involves the oxidative cleavage of a commercially available precursor, 4-bromoindoline-2,3-dione (4-bromoisatin).[4] The causality behind this choice lies in the direct conversion of the isatin core to the desired ortho-amino benzoic acid structure under relatively mild conditions.

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve 4-bromoindoline-2,3-dione (e.g., 2.50 g, 11.1 mmol) in a 1.5 M aqueous solution of sodium hydroxide (20 mL).[4] The strong base deprotonates the amide and enolizable ketone, forming a soluble sodium salt.

-

Oxidative Cleavage: While maintaining the temperature at 55 °C, slowly add a 33% aqueous hydrogen peroxide solution (1 mL) dropwise to the stirred solution.[4] Hydrogen peroxide acts as the oxidant, cleaving the C2-C3 bond of the isatin ring. This step is exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture continuously at 55 °C for 30 minutes.[4] The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup & Neutralization: Cool the mixture to room temperature. Carefully neutralize the solution with a 2.0 M hydrochloric acid solution until it reaches a neutral pH.[4] This step protonates the carboxylate and any remaining base, causing the crude product to precipitate.

-

Initial Purification: The resulting crude product can be purified by column chromatography using a suitable resin (e.g., HP-20) to yield the target this compound.[4] A reported yield for this method is approximately 67%.[4]

Caption: Workflow for the synthesis of this compound.

High-Purity Purification via Acid-Base Extraction

For applications requiring exceptional purity, such as in the development of active pharmaceutical ingredients (APIs), an acid-base extraction is a highly effective purification strategy. This technique exploits the amphoteric nature of the molecule to separate it from neutral or non-amphoteric acidic/basic impurities. This protocol is adapted from established methods for purifying structurally similar aminobenzoic acids.[8]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.[8]

-

Base Extraction: Transfer the organic solution to a separatory funnel and extract three times with a saturated aqueous sodium bicarbonate solution. The weakly basic sodium bicarbonate deprotonates the carboxylic acid (pKa ~2-4), forming the water-soluble sodium salt, which partitions into the aqueous layer. The less basic amino group (pKa ~2-3) remains largely protonated or neutral, but the overall salt formation drives the molecule into the aqueous phase, leaving neutral organic impurities behind.[8]

-

Aqueous Phase Collection: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.[8]

-

Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 1 M HCl until the solution becomes acidic (verify with pH paper).[8] This re-protonates the carboxylate, causing the purified this compound to precipitate out of the aqueous solution due to its low water solubility.

-

Isolation and Drying: Collect the white/off-white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts and dry thoroughly under vacuum.[8] For ultimate purity, this product can be further recrystallized.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.[1][2]

-

Amino Group (-NH₂): This nucleophilic group readily participates in amide bond formation when reacted with activated carboxylic acids (e.g., acyl chlorides) or through peptide coupling protocols.[1] It also activates the benzene ring towards electrophilic aromatic substitution and can be diazotized to introduce a wide range of other functionalities.[9]

-

Carboxylic Acid Group (-COOH): This group is a versatile handle for forming esters or amides, which are critical linkages in many drug molecules.[1][2] It also serves as a directing group in certain C-H activation reactions.[10]

-

Bromine Atom (-Br): The bromine atom is an excellent leaving group and a key reactive site for transition metal-catalyzed cross-coupling reactions.[1] Reactions such as Suzuki-Miyaura (for C-C bond formation), Heck (for C-C bond formation), and Buchwald-Hartwig amination (for C-N bond formation) are indispensable tools in modern medicinal chemistry for constructing complex aromatic and heterocyclic drug scaffolds.[1][9]

Caption: Synthetic versatility of this compound.

This trifunctional nature makes the compound a cornerstone intermediate for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.[9] Its derivatives have been investigated for a range of therapeutic applications, reflecting the broad utility of the aminobenzoic acid scaffold.[11]

Safety, Handling, and Storage

Adherence to rigorous safety protocols is essential when handling any chemical intermediate. The information below is synthesized from multiple safety data sheets (SDS) and should be used in conjunction with the specific SDS provided by the supplier.[12][13]

Table 2: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [7][13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded. | [13] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash face, hands, and any exposed skin thoroughly after handling. | [13][14] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [13] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing. | [13] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [13] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13] |

Stability: The compound is stable under normal storage conditions.[13] Incompatible materials include strong oxidizing agents and acid chlorides.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility in research and development is well-established. Its three distinct functional groups offer chemists a reliable and versatile scaffold for synthesizing a wide array of more complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity profile—coupled with stringent adherence to safety protocols—enables researchers to effectively unlock its full potential in the pursuit of novel materials and therapeutic agents.

References

- This compound | AMERICAN ELEMENTS ®. American Elements. [Link]

- This compound suppliers USA. ChemDirect. [Link]

- The Role of this compound in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound. Inventous Organics. [Link]

- Leveraging this compound in Advanced Organic Synthesis. Autech Industry Co.,Limited. [Link]

- 3-Amino-2,4,6-tribromobenzoic acid. Organic Syntheses. [Link]

- 20776-48-1 | this compound. Alachem Co., Ltd. [Link]

- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central (PMC). [Link]

- This compound | C7H6BrNO2. PubChem. [Link]

- 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

- A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid.

- 2-Amino-6-bromobenzothiazole - 1H NMR Spectrum. SpectraBase. [Link]

- Preparation method of 2-amino-6-nitrobenzoic acid.

- 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. H32106.06 [thermofisher.com]

- 4. This compound | 20776-48-1 [chemicalbook.com]

- 5. 20776-48-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound suppliers USA [americanchemicalsuppliers.com]

- 7. This compound | C7H6BrNO2 | CID 10560649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ca [fishersci.ca]

Synthesis of 2-Amino-6-bromobenzoic acid from anthranilic acid

An In-depth Technical Guide to the Strategic Synthesis of 2-Amino-6-bromobenzoic Acid from Anthranilic Acid

Abstract

This compound is a valuable bifunctional synthetic building block, crucial for the development of pharmaceuticals and fine chemicals due to its unique substitution pattern.[1] However, its synthesis from the readily available precursor, anthranilic acid, presents a significant regiochemical challenge. Direct electrophilic bromination of anthranilic acid fails to yield the desired 6-bromo isomer in any significant amount, instead favoring substitution at the positions electronically activated by the potent amino group. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the underlying chemical principles governing this selectivity. It moves beyond a simple recitation of steps to explain the causality behind a robust, multi-step synthetic strategy. By employing a protective group strategy, the directing influence of the amino group is temporarily moderated, enabling a more controlled bromination. This whitepaper details a field-proven, three-step pathway—acetylation, regioselective bromination, and deprotection—offering detailed, self-validating experimental protocols, data presentation, and workflow visualizations to empower chemists to successfully synthesize this important intermediate.

The Regiochemical Challenge: Understanding the Failure of Direct Bromination

The synthesis of specifically substituted aromatic compounds is a foundational element of organic chemistry. At first glance, the synthesis of this compound from anthranilic acid appears to be a straightforward electrophilic aromatic substitution. However, a deeper analysis of the electronic properties of the starting material reveals a complex regiochemical puzzle.

The Competing Influence of Activating and Deactivating Groups

The outcome of electrophilic aromatic substitution is dictated by the functional groups already present on the benzene ring. These groups influence both the rate of reaction and the position (ortho, meta, or para) of the incoming electrophile.

-

Amino Group (-NH₂): The nitrogen atom's lone pair of electrons strongly donates into the aromatic ring through resonance. This significantly increases the electron density at the ortho and para positions, making the ring highly reactive towards electrophiles and directing substitution to these sites.[2][3][4] The -NH₂ group is a powerful activating, ortho-, para-director.

-

Carboxylic Acid Group (-COOH): This group is electron-withdrawing due to the electronegativity of the oxygen atoms. It deactivates the ring by pulling electron density away from it, making substitution more difficult. It directs incoming electrophiles to the meta position.

Predicting the Outcome for Anthranilic Acid

In anthranilic acid (2-aminobenzoic acid), these two groups exert competing influences. The powerfully activating -NH₂ group at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The deactivating -COOH group at position 1 directs to position 3 and 5 (meta). The activating effect of the amino group is overwhelmingly dominant. Therefore, substitution is strongly favored at the positions most activated by the -NH₂ group, which are the 4- and 6-positions. However, the 6-position is sterically hindered by the adjacent, bulky carboxylic acid group.

Consequently, direct bromination of anthranilic acid overwhelmingly yields a mixture of 5-bromoanthranilic acid (bromine para to the -NH₂ group) and 3,5-dibromoanthranilic acid , as the highly activated ring is susceptible to polysubstitution.[5][6][7][8][9] The desired this compound is not a significant product of this direct approach.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Protection - Synthesis of N-Acetylanthranilic Acid

This procedure converts the starting material into its N-acetyl derivative, which is crucial for controlling the subsequent bromination step. [10] Methodology:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.7 g (0.1 mol) of anthranilic acid in 60 mL of glacial acetic acid.

-

To the stirring solution, slowly add 11.2 mL (0.12 mol) of acetic anhydride. The reaction is exothermic, and the temperature may rise.

-

After the addition is complete, gently heat the mixture to reflux for approximately 20 minutes to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool slightly, then pour it cautiously into 250 mL of ice-cold water while stirring vigorously.

-

A white precipitate of N-acetylanthranilic acid will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| Anthranilic Acid | 137.14 | 13.7 g | 0.1 | 1.0 |

| Glacial Acetic Acid | 60.05 | 60 mL | - | Solvent |

| Acetic Anhydride | 102.09 | 11.2 mL | 0.12 | 1.2 |

Step 2: Regioselective Bromination

This critical step introduces the bromine atom onto the aromatic ring. The use of the N-acetylated intermediate is key to directing the substitution. N-Bromosuccinimide (NBS) is often a preferred brominating agent as it is a solid that is easier to handle than liquid bromine and can provide a low concentration of Br₂ in situ, minimizing side reactions. [11] Methodology:

-

In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 17.9 g (0.1 mol) of N-acetylanthranilic acid in 150 mL of a suitable solvent such as glacial acetic acid or acetonitrile.

-

Cool the solution in an ice bath to 0-5 °C.

-

While maintaining the low temperature and stirring, add 19.6 g (0.11 mol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, pour the reaction mixture into 500 mL of cold water. If excess bromine color is present, add a small amount of saturated sodium bisulfite solution to quench it.

-

Collect the precipitated crude product by vacuum filtration and wash with cold water.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| N-Acetylanthranilic Acid | 179.17 | 17.9 g | 0.1 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 | 1.1 |

| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent |

Step 3: Deprotection - Hydrolysis to this compound

The final step is the removal of the acetyl protecting group to yield the target molecule. This is typically achieved via acid- or base-catalyzed hydrolysis. [10] Methodology (Acid Hydrolysis):

-

Suspend the crude N-acetyl-6-bromoanthranilic acid from the previous step in a mixture of 100 mL of water and 50 mL of concentrated hydrochloric acid in a 250 mL round-bottom flask.

-

Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

After the hydrolysis is complete, cool the reaction mixture in an ice bath.

-

Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Purification and Characterization

The crude product obtained from the final step may contain impurities. Purification is essential to meet the standards required for research and development.

-

Purification: Recrystallization is the most common method for purifying the final product. A solvent system such as ethanol/water or ethyl acetate/hexane can be effective. [12]The crude solid is dissolved in a minimum amount of the hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form crystals.

-

Characterization: The identity and purity of the final this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (-NH₂, -COOH, C-Br).

-

| Property | Value |

| CAS Number | 20776-48-1 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Typically a solid (e.g., off-white powder) |

Safety Considerations

-

Glacial Acetic Acid & Acetic Anhydride: Corrosive and cause severe skin burns and eye damage. Handle with appropriate gloves and eye protection in a fume hood.

-

Bromine/N-Bromosuccinimide: Toxic, corrosive, and strong oxidizing agents. Avoid inhalation and skin contact.

-

Hydrochloric Acid: Corrosive and causes severe burns. Handle with care.

-

General Precautions: All synthetic steps should be performed in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from anthranilic acid is a prime example of how a fundamental understanding of reaction mechanisms and substituent effects is critical to successful synthetic design. While direct bromination is thwarted by the powerful directing effects of the amino group, a strategic three-step sequence of protection, bromination, and deprotection provides a reliable and effective pathway to the desired, sterically hindered isomer. The protocols and rationale detailed in this guide offer researchers a robust framework for the preparation of this versatile chemical intermediate, enabling further innovation in drug discovery and materials science.

References

- Wheeler, A. S., & Oates, W. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770-773. [Link]

- Khan Academy. (n.d.). Electrophilic substitution reaction | Class 12 | p-Bromo aniline. YouTube. [Link]

- Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline.

- Chem-Supply. (n.d.). 5-Bromoanthranilic Acid. [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010).

- Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. [Link]

- Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

- Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

- Semantic Scholar. (n.d.).

- PrepChem.com. (n.d.).

- NC-Chem. (2023). ANTHRANILIC ACID SYNTHESIS. YouTube. [Link]

- Toppr. (n.d.).

- Autechaux. (n.d.). Leveraging this compound in Advanced Organic Synthesis. [Link]

- DiVA Portal. (n.d.).

- ScholarWorks@GVSU. (n.d.).

- SciSpace. (n.d.).

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. [PDF] THE BROMINATION OF ANTHRANILIC ACID. | Semantic Scholar [semanticscholar.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of 2-Amino-6-bromobenzoic Acid

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-6-bromobenzoic acid (C₇H₆BrNO₂), a substituted aromatic carboxylic acid relevant in synthetic chemistry and drug development. Due to the limited availability of public, experimentally-derived spectra for this specific isomer, this document combines available experimental data with theoretically predicted spectral characteristics. We will delve into the principles behind Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation. This guide is intended for researchers, scientists, and professionals who require a robust understanding of how to confirm the structure and purity of this compound.

Introduction

This compound is a halogenated derivative of anthranilic acid. Its bifunctional nature, possessing both a carboxylic acid and an amino group, along with the influence of the bromine substituent, makes it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for its application in research and development. Spectroscopic methods provide the necessary tools for unambiguous confirmation of its molecular structure. This guide will explore the expected spectroscopic signature of this molecule using NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can deduce the precise arrangement of atoms.

Theoretical Basis & Predicted Spectra

For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra. The substitution pattern on the benzene ring (positions 1, 2, and 6) breaks its symmetry, rendering all three aromatic protons and all seven carbon atoms chemically non-equivalent.

Disclaimer: The following NMR data are predicted based on established principles of substituent effects on aromatic systems. Experimental values may vary slightly based on solvent and concentration.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-donating amino group (-NH₂) tends to shield protons (shift to lower ppm), while the electron-withdrawing carboxylic acid (-COOH) and bromine (-Br) groups deshield them (shift to higher ppm).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~10-13 | Broad Singlet | - | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very high chemical shift. |

| ~7.2-7.4 | Triplet (t) | ~8.0 | 1H | H-4 | This proton is situated between two hydrogens (H-3 and H-5, though H-5 is not present) and adjacent to a carbon bearing a bromine. It is expected to be a triplet due to coupling with H-3 and H-5 (if present). In this case, it will be coupled to H-3 and H-5, which are adjacent. |

| ~6.8-7.0 | Doublet (d) | ~8.0 | 1H | H-5 | Coupled to H-4, this proton is ortho to the amino group, leading to some shielding. |

| ~6.6-6.8 | Doublet (d) | ~8.0 | 1H | H-3 | Coupled to H-4, this proton is ortho to the carboxylic acid group. |

| ~5.0-6.0 | Broad Singlet | - | 2H | NH₂ | The amine protons often appear as a broad signal that can exchange with trace water in the solvent. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

All seven carbon atoms are expected to have unique chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168-172 | C=O | The carbonyl carbon of the carboxylic acid appears significantly downfield. |

| ~148-152 | C-2 | The carbon atom attached to the electron-donating amino group is shifted downfield. |

| ~135-138 | C-4 | Aromatic carbon with a proton, influenced by adjacent bromine. |

| ~120-125 | C-6 | The carbon atom bearing the bromine atom is expected in this region. |

| ~118-122 | C-5 | Aromatic carbon with a proton, influenced by the ortho amino group. |

| ~115-118 | C-3 | Aromatic carbon with a proton, influenced by the ortho carboxylic acid. |

| ~110-114 | C-1 | The carbon attached to the carboxylic acid group. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to enhance signal and provide information on the number of attached protons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS.

Workflow Visualization

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Experimental Data & Interpretation

An experimental FTIR spectrum for this compound is available and shows characteristic absorption bands.[1] The analysis relies on identifying key peaks corresponding to the N-H, O-H, C=O, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400-3500 | Medium | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| ~2500-3300 | Very Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1660-1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1200-1300 | Medium | C-N Stretch | Aryl Amine |

| ~700-800 | Strong | C-H Bending (out-of-plane) | Substituted Benzene |

| ~550-650 | Medium | C-Br Stretch | Aryl Bromide |

Causality Behind Observations:

-

The O-H stretch from the carboxylic acid is exceptionally broad due to extensive intermolecular hydrogen bonding.

-

The primary amine shows two distinct N-H stretching bands (symmetric and asymmetric).

-

The C=O stretch is a very strong and sharp absorption, characteristic of a carbonyl group. Its position indicates it is part of a carboxylic acid conjugated with an aromatic ring.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Workflow Visualization

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its structure from fragmentation patterns.

Theoretical Basis & Predicted Spectrum

The molecular formula of this compound is C₇H₆BrNO₂. Its monoisotopic mass is approximately 214.958 Da.[1] A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by 2 m/z units.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z (Predicted) | Relative Intensity | Assignment |

| 215 / 217 | High (1:1 ratio) | [M]⁺ (Molecular Ion) |

| 198 / 200 | Medium | [M - OH]⁺ |

| 170 / 172 | Medium | [M - COOH]⁺ |

| 136 | Medium | [M - Br]⁺ |

| 92 | High | [M - Br - CO₂]⁺ |

Causality Behind Fragmentation:

-

The molecular ion is formed by the loss of an electron.

-

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) or the entire carboxyl group as a radical (-COOH).

-

Loss of the bromine atom is also a probable fragmentation pathway.

-

Subsequent loss of carbon dioxide (CO₂) from fragments is common.

Experimental Protocol: MS Data Acquisition (Direct Infusion-ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. As the solvent evaporates, ions ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow Visualization

Caption: Workflow for Direct Infusion ESI-MS analysis.

Integrated Spectroscopic Analysis

By combining the data from NMR, IR, and MS, a complete and validated structural assignment for this compound can be achieved.

-

IR Spectroscopy confirms the presence of the key functional groups: a primary amine, a carboxylic acid, and a substituted aromatic ring.

-

Mass Spectrometry confirms the molecular weight (216 g/mol ) and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.

-

NMR Spectroscopy provides the final, unambiguous proof of the substitution pattern, showing the connectivity of the three non-equivalent aromatic protons and seven unique carbon environments.

Together, these three techniques provide a self-validating system, ensuring the identity and structural integrity of this compound for its intended scientific applications.

References

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2-Amino-6-bromobenzoic Acid

This technical guide offers a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-6-bromobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its proton NMR spectrum. The principles and methodologies discussed herein are grounded in established spectroscopic theory and provide a framework for the analysis of similarly substituted aromatic systems.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₆BrNO₂, is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its utility as a building block stems from the presence of three distinct functional groups on the benzene ring: an amino group (-NH₂), a bromine atom (-Br), and a carboxylic acid group (-COOH). The relative positions of these substituents dictate the molecule's reactivity and its potential to be elaborated into more complex chemical entities.

Accurate structural elucidation is a cornerstone of chemical research and development. NMR spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic molecules in solution. This guide focuses specifically on ¹H NMR spectroscopy to probe the electronic environment of the protons in this compound, providing insights into the interplay of substituent effects on the aromatic ring.

Molecular Structure and Predicted ¹H NMR Spectral Features

The structure of this compound presents a unique substitution pattern on the benzene ring. The aromatic region of the ¹H NMR spectrum is of primary interest and is expected to exhibit signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the amino, bromo, and carboxylic acid groups.

dot graph "2_Amino_6_bromobenzoic_acid_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for the benzene ring carbons C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

// Define nodes for substituents and protons COOH [label="COOH", pos="0,2.5!"]; NH2 [label="NH2", pos="-2.3,1.25!"]; H3 [label="H", pos="-2.3,-1.25!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.3,-1.25!"]; Br [label="Br", pos="2.3,1.25!"];

// Draw the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Draw substituents and protons C1 -- COOH; C2 -- NH2; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- Br;

// Add labels for protons label_H3 [label="H3", pos="-1.8,-0.75!"]; label_H4 [label="H4", pos="0,-2.0!"]; label_H5 [label="H5", pos="1.8,-0.75!"]; } केंद Figure 1: Molecular structure of this compound with proton numbering.

Substituent Effects on Aromatic Protons:

-

Amino Group (-NH₂): The amino group is a strong activating group and an ortho-, para-director. It donates electron density to the aromatic ring through resonance, causing a shielding effect (upfield shift) on the ortho and para protons.[3]

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring, leading to a deshielding effect (downfield shift) on the aromatic protons, particularly those in the ortho and para positions.[4][5]

-

Bromine Atom (-Br): Halogens are deactivating yet ortho-, para-directing. Bromine withdraws electron density inductively, causing a deshielding effect.[6] However, it can also donate electron density through resonance. The overall effect on the chemical shift of nearby protons is a combination of these opposing influences.[7][8]

Based on these principles, a qualitative prediction of the chemical shifts for the aromatic protons can be made:

-

H5: This proton is ortho to the bromine atom and meta to both the amino and carboxylic acid groups. It is expected to be the most downfield signal due to the deshielding effects of the adjacent bromine and the meta-positioned electron-withdrawing carboxylic acid.

-

H3: This proton is ortho to the amino group and meta to the bromine and carboxylic acid groups. The strong shielding effect of the amino group is likely to cause this proton to appear at the most upfield position in the aromatic region.

-

H4: This proton is para to both the amino and bromine groups and meta to the carboxylic acid. The opposing electronic effects of the electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups will result in an intermediate chemical shift for this proton.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol for the acquisition of a high-quality ¹H NMR spectrum is crucial for accurate analysis.

3.1. Sample Preparation

-

Solvent Selection: A suitable deuterated solvent that can dissolve this compound is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for aromatic acids and amines due to its excellent dissolving power.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

3.2. NMR Spectrometer Parameters

The following is a representative set of parameters for a 400 MHz NMR spectrometer. Optimization may be necessary based on the specific instrument and sample.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Solvent | DMSO-d₆ |

| Temperature | 298 K |

| Pulse Sequence | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 20 ppm |

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Weigh 5-10 mg of\nthis compound"]; B [label="Dissolve in 0.6-0.7 mL\nof Deuterated Solvent (e.g., DMSO-d6)"]; C [label="Add Internal Standard (TMS)"]; D [label="Transfer to NMR Tube"]; A -> B -> C -> D; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; E [label="Insert Sample into\nNMR Spectrometer (400 MHz)"]; F [label="Set Acquisition Parameters\n(Pulse Sequence, Scans, etc.)"]; G [label="Acquire Free Induction Decay (FID)"]; E -> F -> G; }

subgraph "cluster_Processing" { label = "Data Processing"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; H [label="Fourier Transform (FID -> Spectrum)"]; I [label="Phase and Baseline Correction"]; J [label="Integration and Peak Picking"]; K [label="Reference to TMS (0 ppm)"]; H -> I -> J -> K; }

D -> E; G -> H; K -> L [label="Spectral Analysis", style=dashed]; L [label="Interpreted Spectrum", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; } केंद Figure 2: A generalized workflow for ¹H NMR spectral analysis.

Detailed Spectral Interpretation

The ¹H NMR spectrum of this compound will display signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton.

4.1. Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the protons of this compound.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~10-13 | Broad singlet | - |

| NH₂ | ~5-7 | Broad singlet | - |

| H5 | ~7.8 - 8.2 | Doublet of doublets (dd) | J(H5-H4) ≈ 7-9 Hz, J(H5-H3) ≈ 1-2 Hz |

| H4 | ~7.2 - 7.6 | Triplet (t) or Doublet of doublets (dd) | J(H4-H5) ≈ 7-9 Hz, J(H4-H3) ≈ 7-9 Hz |

| H3 | ~6.8 - 7.2 | Doublet of doublets (dd) | J(H3-H4) ≈ 7-9 Hz, J(H3-H5) ≈ 1-2 Hz |

4.2. Analysis of Aromatic Protons

-

H5 (ortho to -Br, meta to -NH₂ and -COOH): The deshielding effect of the adjacent bromine and the meta-positioned carboxylic acid will shift this proton significantly downfield. It will appear as a doublet of doublets due to coupling with H4 (ortho coupling, ³J) and H3 (meta coupling, ⁴J). The ortho coupling constant is typically larger (7-9 Hz) than the meta coupling constant (1-2 Hz).[9]

-

H4 (para to -NH₂ and -Br, meta to -COOH): This proton experiences both shielding from the para-amino group and deshielding from the para-bromo and meta-carboxylic acid groups. Its chemical shift will be intermediate. It is expected to appear as a triplet or a doublet of doublets due to coupling with both H3 and H5 (ortho coupling, ³J).

-

H3 (ortho to -NH₂, meta to -Br and -COOH): The strong shielding effect of the ortho-amino group will cause this proton to resonate at the most upfield position in the aromatic region. It will be split into a doublet of doublets by coupling to H4 (ortho coupling, ³J) and H5 (meta coupling, ⁴J).

4.3. Analysis of Labile Protons

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is acidic and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm.[10] Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

-

Amine Protons (-NH₂): The two protons of the amino group are also labile and will likely appear as a broad singlet in the range of 5 to 7 ppm.[11] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment can be performed to confirm the assignment of the -NH₂ and -COOH protons; upon addition of D₂O, these signals will disappear from the spectrum.

Conclusion

The ¹H NMR spectral analysis of this compound provides a clear and detailed picture of its molecular structure. The chemical shifts of the aromatic protons are governed by the interplay of the electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups. The predicted splitting patterns, arising from spin-spin coupling between adjacent protons, further corroborate the assigned structure. This in-depth guide serves as a valuable resource for scientists, providing a systematic approach to the interpretation of the ¹H NMR spectrum of this and other similarly substituted aromatic compounds, thereby ensuring structural integrity in research and development endeavors.

References

- PubChem. This compound.

- Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link][7]

- Klenke, B., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link][12]

- University of Regensburg.

- LibreTexts Chemistry. 5.5: Chemical Shift. [Link][6]

- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link][4]

- Proprep. Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Link][5]

- Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link][8]

- JoVE. NMR Spectroscopy Of Amines. [Link][11]

- LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. [Link][9]

Sources

- 1. This compound | C7H6BrNO2 | CID 10560649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20776-48-1 [sigmaaldrich.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. proprep.com [proprep.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Video: NMR Spectroscopy Of Amines [jove.com]

FT-IR Spectroscopic Characterization of 2-Amino-6-bromobenzoic Acid: A Guide for Researchers

An In-Depth Technical Guide

Abstract

2-Amino-6-bromobenzoic acid is a pivotal molecular building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its trifunctional nature, featuring an amine, a carboxylic acid, and a bromine substituent on an aromatic ring, provides a rich scaffold for synthetic transformations. Consequently, unambiguous structural confirmation is paramount for quality control and reaction monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the characteristic FT-IR absorption peaks of this compound, explains the underlying principles of its vibrational modes, and offers a validated protocol for sample analysis.

Introduction to the Vibrational Landscape of this compound

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[2] The frequency of the absorbed radiation is specific to the types of chemical bonds and functional groups present, making the resulting spectrum a unique molecular "fingerprint".[2][3]

The structure of this compound presents several key vibrational reporters:

-

The Carboxylic Acid Group (-COOH): This group is responsible for some of the most distinct features in the IR spectrum, including the O-H and C=O stretching vibrations, which are heavily influenced by strong intermolecular hydrogen bonding.[4][5]

-

The Primary Aromatic Amine Group (-NH₂): The N-H stretching and bending vibrations provide clear signals for the presence and state of the amino group.[6][7]

-

The Substituted Benzene Ring: Aromatic C-H and C=C stretching and bending vibrations confirm the presence of the core ring structure and can provide clues about the substitution pattern.[8][9]

-

The Carbon-Bromine Bond (C-Br): This bond has a characteristic stretching vibration at lower frequencies in the fingerprint region.[8]

Understanding the expected positions and characteristics of these vibrational bands is essential for accurate spectral interpretation.

Molecular Structure and Key Vibrational Modes

The spatial arrangement of the functional groups in this compound allows for potential intramolecular interactions (e.g., hydrogen bonding between the carboxylic acid and the ortho-amino group) in addition to the strong intermolecular hydrogen bonding typical of carboxylic acid dimers. These interactions modulate the bond strengths and, therefore, the vibrational frequencies.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Foreword: Charting the Solid-State Landscape of Aminobromobenzoic Acids

An In-depth Technical Guide to the Crystal Structure of 2-Amino-3-bromobenzoic Acid and a Comparative Analysis of its Isomers

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is paramount. This knowledge governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability, which are the cornerstones of effective pharmaceutical development. The aminobromobenzoic acids, a family of substituted aromatic compounds, represent a class of molecules with significant potential as versatile intermediates and scaffolds in medicinal chemistry and materials science.[1][2] Their trifunctional nature, possessing amino, bromo, and carboxylic acid groups, offers a rich playground for synthetic modification and the formation of specific intermolecular interactions that dictate their solid-state architecture.

This technical guide provides a comprehensive crystallographic analysis of 2-amino-3-bromobenzoic acid, for which a detailed crystal structure has been elucidated.[3] Furthermore, it addresses the broader isomeric landscape, including the titular 2-Amino-6-bromobenzoic acid. It is a notable finding of our extensive literature review that, as of this writing, a public crystal structure for this compound and several other isomers has not been reported, presenting a clear opportunity for further foundational research. This guide, therefore, serves a dual purpose: to meticulously detail what is known and to provide a strategic blueprint for discovering what is not.

Part 1: High-Resolution Crystallographic Analysis of 2-Amino-3-bromobenzoic Acid

The definitive solid-state structure of 2-amino-3-bromobenzoic acid was determined by single-crystal X-ray diffraction at a temperature of 173 K, providing a clear view of its molecular geometry and packing arrangement with minimal thermal motion.[3] The compound crystallizes in the monoclinic space group P2₁/n, a common centrosymmetric space group for organic molecules.[3]

Crystallographic Data and Molecular Geometry

The fundamental crystallographic parameters for 2-amino-3-bromobenzoic acid are summarized in the table below. This data forms the basis of our understanding of the solid state of this molecule.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₆BrNO₂ | [3] |

| Formula Weight | 216.03 g/mol | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n (No. 14) | [3] |

| a (Å) | 12.0600(6) | [3] |

| b (Å) | 3.9089(2) | [3] |

| c (Å) | 15.9816(7) | [3] |

| β (°) | 90.836(4) | [3] |

| Volume (ų) | 753.3 | [3] |

| Z (Molecules/Unit Cell) | 4 | [3] |

| Temperature (K) | 173 | [3] |

| R-factor (Rgt(F)) | 0.022 | [3] |

The intramolecular geometry reveals a planar benzene ring, as expected. The functional groups, however, exhibit features crucial for their intermolecular interactions. An important intramolecular hydrogen bond is observed between one of the hydrogen atoms of the amino group (N1-H) and the carbonyl oxygen (O2) of the adjacent carboxylic acid group. This interaction has a significant influence on the conformation of the molecule in the crystal lattice.[3]

Supramolecular Assembly: A Network of Hydrogen Bonds

The crystal packing of 2-amino-3-bromobenzoic acid is dominated by a robust network of hydrogen bonds, creating a stable three-dimensional architecture. The primary and most influential interaction is the formation of a centrosymmetric dimer via a pair of strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules.[3] This classic R²₂(8) ring motif is a highly predictable and stable synthon in the crystal engineering of carboxylic acids.

These primary dimers are further organized into a layered structure. The key interactions defining the supramolecular assembly are:

-

Intermolecular Carboxylic Acid Dimer: A strong O1–H···O2 hydrogen bond links two molecules, with a donor-acceptor distance of 2.644(2) Å.[3]

-

Intramolecular Amino-Carbonyl Bond: An N1–H···O2 hydrogen bond helps to lock the molecular conformation, with a donor-acceptor distance of 2.691(3) Å.[3]

-

Weak Inter-dimer Interactions: The dimers are linked into a three-dimensional network through weaker N-H···N interactions, creating a layered arrangement.[3]

The diagram below illustrates the hierarchical nature of these hydrogen bonding interactions, from the formation of the primary dimer to the extended crystal lattice.

Caption: Hydrogen bonding hierarchy in 2-amino-3-bromobenzoic acid.

Part 2: The Isomer Landscape and the Quest for Unresolved Structures

While the structure of 2-amino-3-bromobenzoic acid provides an excellent case study, it is just one member of a large family of isomers. The relative positions of the amino, bromo, and carboxylic acid groups profoundly influence molecular conformation, steric hindrance, and electronic properties, which in turn dictate the resulting crystal packing.